2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a tetrahydrofuran ring, and a pyrazole moiety
Mechanism of Action
Mode of Action
The compound, also known as 2-(2-fluorophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, has been synthesized and screened for its anticonvulsant activities . It seems that this effect is mediated by benzodiazepine receptors and other unknown mechanisms
Result of Action
The compound shows considerable anticonvulsant activity in both PTZ and MES models . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Synthesis of the Pyrazole Derivative: The next step involves the synthesis of the pyrazole derivative through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the pyrazole derivative in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
2-(2-bromophenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide:
2-(2-methylphenoxy)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)22-10-15(20)18-11-7-17-19(8-11)12-5-6-21-9-12/h1-4,7-8,12H,5-6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQKHXEDBLCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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